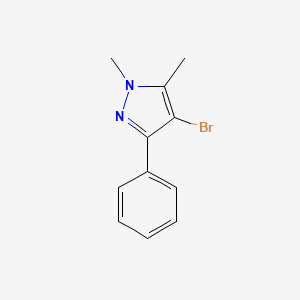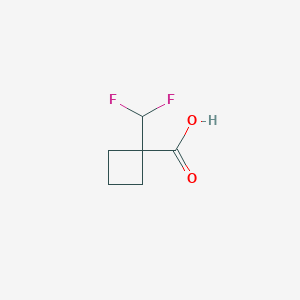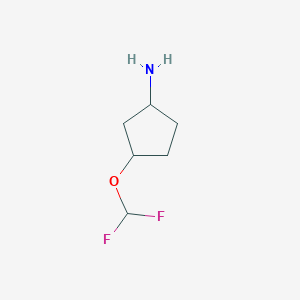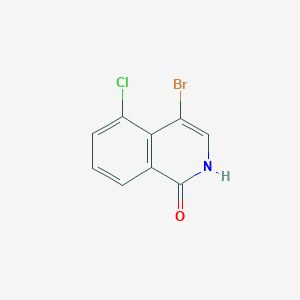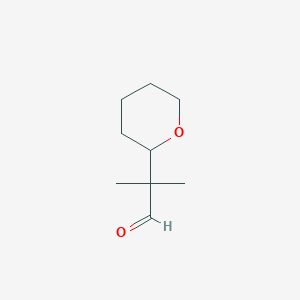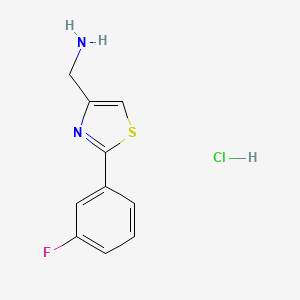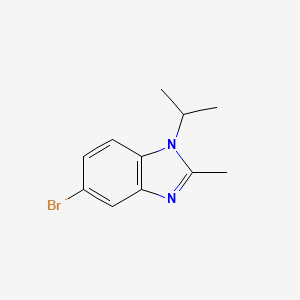
5-bromo-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole
Overview
Description
5-bromo-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that contains a benzodiazole ring substituted with a bromine atom, a methyl group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole typically involves the bromination of 2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzodiazole ring can be reduced under specific conditions to form dihydrobenzodiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include 5-amino-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole, 5-thio-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole, and 5-alkoxy-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole.
Oxidation Reactions: Products include 5-bromo-2-formyl-1-(propan-2-yl)-1H-1,3-benzodiazole and 5-bromo-2-carboxy-1-(propan-2-yl)-1H-1,3-benzodiazole.
Reduction Reactions: Products include 5-bromo-2-methyl-1-(propan-2-yl)-1,3-dihydro-1H-1,3-benzodiazole.
Scientific Research Applications
5-bromo-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzodiazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole: Lacks the bromine substitution, leading to different reactivity and applications.
5-chloro-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
5-bromo-2-methyl-1H-1,3-benzodiazole: Lacks the isopropyl group, affecting its steric and electronic properties.
Uniqueness
5-bromo-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct reactivity and binding properties. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-2-methyl-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-7(2)14-8(3)13-10-6-9(12)4-5-11(10)14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHFEZKURYIXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


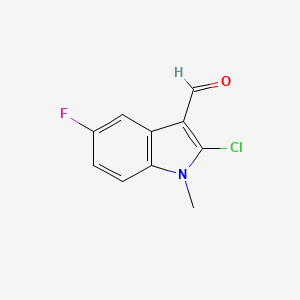
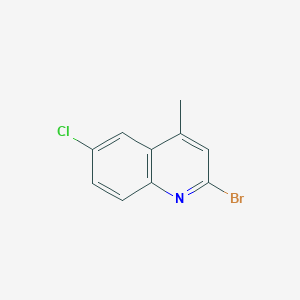
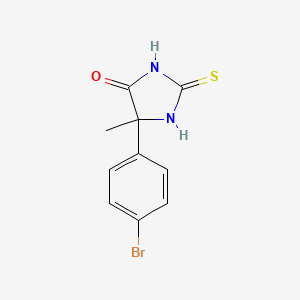
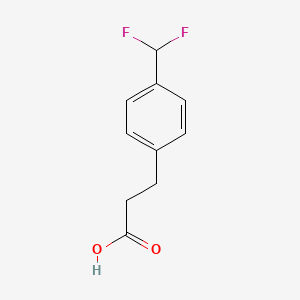
![3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1446621.png)
